molecular formula C18H16N2O6 B460829 2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-60-8

2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460829
CAS No.: 674805-60-8
M. Wt: 356.3g/mol
InChI Key: UUYQXIGCWUSXSN-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique pyrano[3,2-b]pyran structure, which is a fused ring system that contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications to introduce the amino, hydroxymethyl, and oxo groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its efficacy as a corrosion inhibitor .

Comparison with Similar Compounds

Similar compounds include other pyrano[3,2-b]pyran derivatives, such as:

  • 2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-Amino-4-(3,4-dimethoxyphenyl)-4H-1benzothieno[3,2-b]pyran-3-carbonitrile Compared to these compounds, 2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to its specific functional groups and the presence of the hydroxymethyl and oxo groups, which contribute to its distinct chemical reactivity and potential applications.

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-23-13-4-3-9(5-14(13)24-2)15-11(7-19)18(20)26-16-12(22)6-10(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYQXIGCWUSXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
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2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 3
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 5
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 6
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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